molecular formula C14H25N3O2S B2918703 3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide CAS No. 721916-02-5

3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2918703
CAS No.: 721916-02-5
M. Wt: 299.43
InChI Key: WHTYVNKWRFHFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C14H25N3O2S. It is used in various research applications, particularly in the field of proteomics . This compound is known for its unique structure, which includes both amino and sulfonamide functional groups, making it a versatile molecule in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Sulfonation: The benzene ring is sulfonated to introduce the sulfonamide group.

    Alkylation: The amino group is alkylated with butylamine and diethylamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance safety and efficiency. Continuous-flow methods allow for better control of reaction conditions and reduce the risk of thermal runaway .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the amino groups.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated products.

Scientific Research Applications

3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide is unique due to its combination of amino and sulfonamide groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-amino-4-(butylamino)-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S/c1-4-7-10-16-14-9-8-12(11-13(14)15)20(18,19)17(5-2)6-3/h8-9,11,16H,4-7,10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTYVNKWRFHFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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